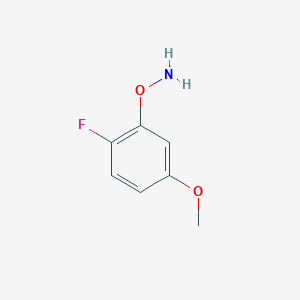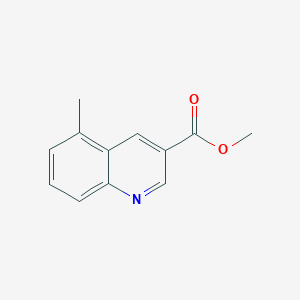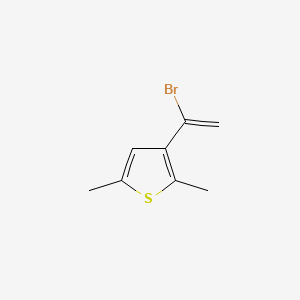
3-(1-Bromovinyl)-2,5-dimethylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromovinyl)-2,5-dimethylthiophene is an organosulfur compound that features a thiophene ring substituted with a bromovinyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by a vinylation reaction. The bromination step typically uses N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the thiophene ring. The subsequent vinylation can be carried out using a palladium-catalyzed coupling reaction with a vinyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
3-(1-Bromovinyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
科学的研究の応用
3-(1-Bromovinyl)-2,5-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 3-(1-Bromovinyl)-2,5-dimethylthiophene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions.
類似化合物との比較
Similar Compounds
3-(1-Bromovinyl)thiophene: Lacks the methyl groups present in 3-(1-Bromovinyl)-2,5-dimethylthiophene.
2,5-Dibromothiophene: Contains two bromine atoms instead of a bromovinyl group.
3-Vinylthiophene: Lacks the bromine atom and methyl groups.
Uniqueness
This compound is unique due to the presence of both a bromovinyl group and two methyl groups on the thiophene ring. This combination of substituents provides distinct reactivity and electronic properties, making it valuable for specific synthetic applications.
特性
分子式 |
C8H9BrS |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
3-(1-bromoethenyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H9BrS/c1-5-4-8(6(2)9)7(3)10-5/h4H,2H2,1,3H3 |
InChIキー |
JCPCPXHUAUGNPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)


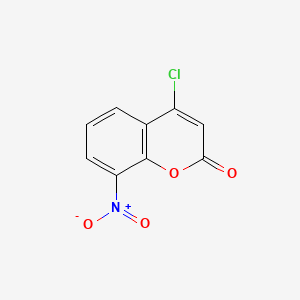
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
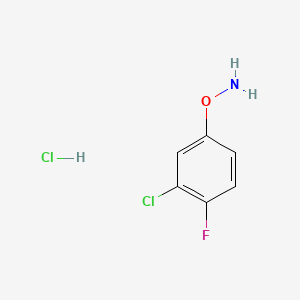
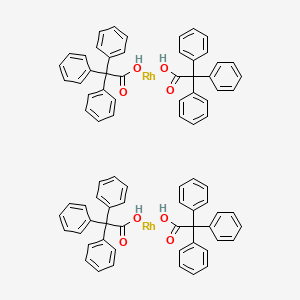
methanol](/img/structure/B15336639.png)
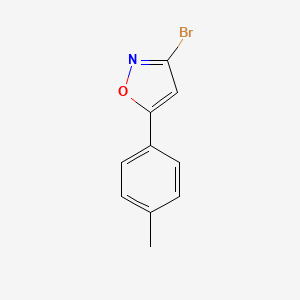
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
